N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Beschreibung
Eigenschaften
Molekularformel |
C19H15ClFN3O2 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-7-3-1-5-13(15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-6-2-4-8-16(14)21/h1-10H,11-12H2,(H,22,25) |
InChI-Schlüssel |
BVFYFMUWKPYSMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Glyoxalic Acid and Substituted Acetophenones
A widely adopted method involves heating glyoxalic acid with 2-fluoroacetophenone in glacial acetic acid, followed by ammonium hydroxide-mediated cyclization.
Procedure :
-
Step 1 : Glyoxalic acid (0.05 mol) and 2-fluoroacetophenone (0.15 mol) are heated at 100–105°C for 2 hours.
-
Step 2 : The mixture is cooled to 40°C, adjusted to pH 8 with NH4OH, and extracted with chloroform.
-
Step 3 : The crude product is recrystallized from ethanol to yield 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl (Yield: 68–72%).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 100–105°C |
| Reaction Time | 2 hours |
| Solvent | Glacial acetic acid |
| Purification | Ethanol recrystallization |
Alternative Route via 3-Chloropyridazine Hydrolysis
Patent data reveals that 3-chloropyridazine derivatives can undergo hydrolysis in acetic acid to form 6-oxopyridazin-1(6H)-yl intermediates.
Procedure :
-
Step 1 : 3-Chloro-6-(2-fluorophenyl)pyridazine (0.05 mol) is refluxed in 30 mL acetic acid for 6 hours.
-
Step 2 : The solvent is removed under vacuum, and the residue is extracted with chloroform.
-
Step 3 : Recrystallization from ethanol yields the pyridazinone core (Yield: 65–70%).
Advantages :
-
Avoids stringent anhydrous conditions.
-
Compatible with electron-withdrawing substituents like fluorine.
Functionalization of the Pyridazinone Core
Introduction of the Acetamide Side Chain
The 2-chloroacetamide segment is installed via nucleophilic substitution or carbodiimide-mediated coupling.
Nucleophilic Acyl Substitution
Procedure :
-
Step 1 : 3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl (1 mmol) is dissolved in dry DCM.
-
Step 2 : 2-Chloroacetyl chloride (1.2 mmol) and triethylamine (2 mmol) are added dropwise at 0°C.
-
Step 3 : The reaction is stirred for 12 hours at room temperature, washed with NaHCO3, and purified via column chromatography (Yield: 58–63%).
Spectroscopic Validation :
EDCI/DMAP-Mediated Coupling
For sensitive substrates, carbodiimide coupling ensures higher regioselectivity:
-
Step 1 : 2-Chloroacetic acid (1 mmol) and N-(2-chlorobenzyl)amine (1 mmol) are combined in DCM.
-
Step 2 : EDCI (1.1 mmol) and DMAP (0.2 mmol) are added, and the mixture is stirred overnight.
-
Step 3 : The product is isolated via filtration (Yield: 71–75%).
Final Assembly via Alkylation
N-Alkylation of the Acetamide Intermediate
The pyridazinone and acetamide intermediates are coupled under basic conditions:
Procedure :
-
Step 1 : 3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl (1 mmol) and 2-chloro-N-(2-chlorobenzyl)acetamide (1.05 mmol) are dissolved in DMF.
-
Step 2 : K2CO3 (3 mmol) is added, and the mixture is heated at 60°C for 8 hours.
-
Step 3 : The product is precipitated in ice-water and recrystallized from ethanol (Yield: 60–65%).
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 65% |
| NaH | THF | 40°C | 52% |
| Cs₂CO₃ | DMSO | 80°C | 58% |
Analytical Characterization
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
Oxidation Reactions
The pyridazinone ring and acetamide group undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ring oxidation | KMnO₄, H₂SO₄, 60–80°C | 6-Hydroxypyridazine derivatives |
| Side-chain oxidation | H₂O₂, FeCl₃ catalyst, ethanol, RT | Carboxylic acid derivatives |
Oxidation of the pyridazinone ring typically targets the 6-oxo group, forming hydroxylated intermediates. Side-chain oxidation of the acetamide’s methylene group produces carboxylic acids, critical for modifying solubility and bioactivity.
Reduction Reactions
Reductive modifications focus on the pyridazinone core and halogenated aromatic groups:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ring reduction | NaBH₄, ethanol, reflux | Dihydropyridazine analogs |
| Dehalogenation | Pd/C, H₂, 50–60°C | Fluorophenyl → Phenyl derivatives |
Selective reduction of the pyridazinone ring yields dihydro analogs, while catalytic hydrogenation removes halogen substituents (e.g., fluorine, chlorine) from aromatic rings, altering electronic properties .
Substitution Reactions
The chlorobenzyl and fluorophenyl groups participate in nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Aromatic substitution | NH₃, Cu catalyst, DMF, 100°C | Aminobenzyl derivatives |
| Acetamide hydrolysis | NaOH (aq), reflux | Carboxylic acid intermediates |
Hydrolysis of the acetamide linkage under basic conditions generates carboxylic acids, facilitating further derivatization. Aromatic chlorides undergo amination or methoxylation, enhancing hydrogen-bonding potential.
Cyclization and Rearrangement
The compound’s structure supports intramolecular cyclization:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Thermal cyclization | Toluene, 120°C, 12h | Quinazolinone-fused hybrids |
| Acid-catalyzed | H₂SO₄, acetic anhydride | Benzodiazepine analogs |
Cyclization reactions produce fused heterocycles, such as quinazolinones, which are pharmacologically relevant scaffolds. These transformations often require anhydrous conditions to prevent hydrolysis .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of pyridazinone-derived compounds, including N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, in modulating cellular pathways associated with cancer. These compounds have been shown to inhibit the proliferation of cancer cells by targeting specific oncogenes such as MYC. Research indicates that these compounds can prevent or ameliorate diseases related to cell proliferation, particularly various forms of cancer .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In particular, it may exhibit inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. Inhibitors of MAO-B are known to enhance dopaminergic neurotransmission and may alleviate symptoms associated with Parkinson’s disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple organic reactions. The structural features of this compound allow for modifications that can enhance its biological activity. For instance, substituents on the phenyl rings can significantly affect the potency against specific targets like MAO-B, as demonstrated in structure-activity relationship studies .
In Vivo Studies
In vivo experiments have demonstrated the analgesic and anti-inflammatory activities of similar pyridazinone derivatives. For example, derivatives synthesized from 6-substituted pyridazinones showed promising results in reducing pain and inflammation in animal models, indicating a potential application for treating chronic pain conditions .
Comparative Efficacy
A comparative study involving various pyridazinone derivatives highlighted that modifications to the molecular structure could lead to enhanced efficacy against specific targets. For instance, compounds with electron-donating groups at strategic positions exhibited better inhibitory activity against MAO-B than their counterparts with electron-withdrawing groups .
Data Summary Table
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide and related compounds:
Key Research Findings and Structural Insights
Impact of Halogen Substitution
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may confer greater metabolic stability compared to 4-fluorophenyl analogs (e.g., ) due to reduced susceptibility to oxidative metabolism . Conversely, 2-chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Role of Heterocyclic Modifications
- Piperazinyl Groups : Compounds with piperazinyl substitutions (e.g., ) demonstrate enhanced affinity for serotonin or dopamine receptors, a feature absent in the target compound due to its simpler acetamide side chain .
- Thiazolyl and Pyridinyl Moieties : Derivatives with thiazolyl () or pyridinyl () groups show improved π-π stacking interactions with aromatic residues in enzymatic targets, though this may compromise selectivity .
Biologische Aktivität
N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of various biological pathways. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical formula is , with a molecular weight of approximately 397.4 g/mol. It features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
This compound acts primarily through the following mechanisms:
- Receptor Modulation : The compound has been shown to interact with specific receptors involved in inflammatory responses, particularly the P2Y receptor family. This interaction can lead to significant modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle progression .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cells through:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Inhibition of Tumor Growth : Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have indicated that it can attenuate the release of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as the NLRP3 inflammasome pathway . This suggests its utility in conditions characterized by excessive inflammation.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Observed Effect |
|---|---|---|---|---|
| 1 | A549 (Lung Cancer) | 0.5 - 20 | 5.0 | Significant reduction in cell viability |
| 2 | HeLa (Cervical Cancer) | 0.5 - 20 | 4.5 | Induction of apoptosis observed |
| 3 | RAW264.7 (Macrophage) | 0.5 - 20 | 3.0 | Decreased cytokine release |
These findings highlight the compound's effectiveness across different cancer types and its potential role in managing inflammatory responses.
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
- Animal Models : In a mouse model of cancer, administration of this compound resulted in a significant decrease in tumor burden compared to control groups .
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during treatment periods.
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
Methodological Answer:
The synthesis typically involves coupling a pyridazinone intermediate with a substituted acetamide moiety. A general approach includes:
- Step 1: Synthesis of the pyridazinone core via cyclization of dicarbonyl precursors with hydrazines. For example, 3-(2-fluorophenyl)-6-hydroxypyridazine can be prepared by reacting 2-fluorophenylglyoxal with hydrazine hydrate under reflux .
- Step 2: Functionalization of the pyridazinone at the 3-position. This may involve nucleophilic substitution or palladium-catalyzed coupling to introduce aryl groups .
- Step 3: Acetamide linkage formation. Reacting the pyridazinone intermediate with 2-chlorobenzylamine via a coupling agent (e.g., EDCI/HOBt) in dichloromethane (DCM) or THF yields the final compound .
Key Considerations: Use anhydrous conditions for coupling steps to avoid hydrolysis. Monitor reactions via TLC (silica gel, ethyl acetate/hexane).
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C19H14ClFN3O2: 390.0784) .
- Infrared Spectroscopy (IR): Detect C=O stretches (~1660–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Data Example: A related compound, 6e ( ), showed HRMS m/z 548.2174 [M+H]+ and IR peaks at 1664 cm⁻¹ (C=O).
Advanced: How can reaction conditions be optimized to improve yield in the coupling step?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Replace DCM with THF or DMF to enhance solubility of intermediates. achieved 79% yield using THF for acetamide coupling .
- Catalyst Use: Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Temperature Control: Conduct reactions at 0°C during acid chloride formation (using SOCl2) to minimize side products, then warm to 25°C for coupling .
- Purification: Use flash chromatography (DCM/MeOH gradient) or preparative HPLC for polar byproducts .
Advanced: How can contradictory pharmacological data across pyridazinone derivatives be resolved?
Methodological Answer:
Contradictions often arise from structural variations (e.g., substituents on the phenyl ring). Mitigation strategies:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs like 6f (4-chlorophenylpiperazine) and 6g (4-fluorophenylpiperazine) ( ). Use regression models to correlate substituent electronic effects (Hammett σ values) with activity .
- Target-Specific Assays: Test against isolated enzymes (e.g., PDE inhibitors) rather than cell-based models to reduce off-target noise .
- Statistical Validation: Apply ANOVA to assess significance of IC50 differences between batches .
Advanced: How can computational methods aid in target identification for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to potential targets (e.g., COX-2 or kinases). The pyridazinone core may interact with catalytic lysine residues via hydrogen bonding .
- Pharmacophore Modeling: Identify critical features (e.g., acetamide linker as a hydrogen bond acceptor) using Schrödinger’s Phase .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD values (<2 Å indicates stable binding) .
Advanced: How to resolve ambiguities in NMR spectra caused by rotameric equilibria?
Methodological Answer:
- Variable Temperature (VT) NMR: Acquire spectra at 25°C and −40°C. Restricted rotation of the chlorobenzyl group may split peaks at lower temperatures .
- 2D NMR (COSY, NOESY): Correlate protons across rotamers. For example, NOE between pyridazinone NH and chlorobenzyl CH2 confirms spatial proximity .
- DFT Calculations: Optimize rotamer geometries using Gaussian08. Compare computed chemical shifts with experimental data .
Advanced: What strategies validate crystallographic data for structural confirmation?
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data (d-spacing <1 Å). Restraints for disordered chlorobenzyl groups improve R-factor convergence .
- Twinned Data Handling: For problematic crystals, apply TWINLAW in SHELXL to deconvolute overlapping reflections .
- CCDC Deposition: Cross-validate metrics (e.g., Rint <5%) against Cambridge Structural Database entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
